molecular formula C13H18FN B13637279 Cyclohexyl(2-fluorophenyl)methanamine

Cyclohexyl(2-fluorophenyl)methanamine

Cat. No.: B13637279
M. Wt: 207.29 g/mol
InChI Key: IRINBVKAAGYNMO-UHFFFAOYSA-N
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Description

Cyclohexyl(2-fluorophenyl)methanamine is an organic compound with the molecular formula C13H18FN. It is a derivative of methanamine, where the methanamine group is substituted with a cyclohexyl group and a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2-fluorophenyl)methanamine typically involves the reaction of cyclohexylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-fluorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(2-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(2-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-chlorophenyl)methanamine
  • Cyclohexyl(2-bromophenyl)methanamine
  • Cyclohexyl(2-methylphenyl)methanamine

Uniqueness

Cyclohexyl(2-fluorophenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

cyclohexyl-(2-fluorophenyl)methanamine

InChI

InChI=1S/C13H18FN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2

InChI Key

IRINBVKAAGYNMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2F)N

Origin of Product

United States

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